Product packaging for [2-(3-Fluorophenoxy)ethyl](methyl)amine(Cat. No.:CAS No. 883540-41-8)

[2-(3-Fluorophenoxy)ethyl](methyl)amine

Cat. No.: B2671117
CAS No.: 883540-41-8
M. Wt: 169.199
InChI Key: WFOXAIJLPLVEMI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)ethylamine is a molecule belonging to the phenoxyethylamine class of compounds. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components—a phenoxy ring, an ethylamine (B1201723) chain, a fluorine atom at the 3-position of the phenyl group, and a methyl group on the nitrogen atom—each represent key features that are actively investigated in the field of chemical biology. The compound serves as a pertinent example for understanding how subtle modifications to a core chemical scaffold can be used to probe biological function and develop new chemical tools.

The parent structure, 2-phenethylamine, is the backbone for a wide range of biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov The introduction of an oxygen atom to create the phenoxyethylamine scaffold significantly alters the molecule's conformational flexibility and electronic properties, opening up new possibilities for interaction with biological targets.

Derivatives of the phenoxyethylamine scaffold are known to interact with a variety of proteins, including G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes. For instance, molecules with this core structure have been investigated as ligands for serotonin (B10506) and dopamine transporters, which are crucial for regulating neurotransmitter levels in the central nervous system. nih.govnih.gov The ability of these compounds to modulate the activity of such targets makes them valuable as research tools for dissecting complex biological pathways and as starting points for drug discovery programs.

The academic investigation of analogs of a core scaffold is driven by the desire to understand structure-activity relationships (SAR). SAR studies systematically modify a molecule's structure to observe how these changes affect its biological activity. This process is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties. In the case of 2-(3-Fluorophenoxy)ethylamine, there are three key structural modifications of the parent phenoxyethylamine scaffold, each with a specific rationale for investigation.

Fluorine Substitution: The introduction of a fluorine atom onto an aromatic ring is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's properties. It can influence the acidity or basicity of nearby functional groups, affect metabolic stability by blocking sites of oxidation, and form unique non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with protein targets, potentially enhancing binding affinity and selectivity.

N-Methylation: The addition of a methyl group to the nitrogen atom of the ethylamine side chain converts a primary amine to a secondary amine. This seemingly small change can have profound effects on a compound's pharmacological profile. N-methylation can alter a molecule's selectivity for different receptor subtypes and can also impact its ability to cross the blood-brain barrier. Furthermore, it can affect the rate of metabolism by enzymes such as monoamine oxidase. wikipedia.org

The systematic study of these types of modifications allows researchers to build a detailed understanding of how a particular class of molecules interacts with its biological targets. The following table illustrates how modifications to a related phenethylamine (B48288) scaffold can influence activity at the serotonin transporter (SERT), a common target for such compounds.

CompoundModificationSERT Binding Affinity (Ki, nM)
PhenethylamineParent Scaffold>10,000
4-Fluoro-phenethylamineFluorination~5,000
N-Methyl-phenethylamineN-Methylation~8,000
4-MethylthioamphetamineRing Substitution~100

Data in this table is representative and compiled from various sources for illustrative purposes. nih.gov

The history of phenethylamine research is deeply intertwined with the history of neuroscience and pharmacology. The story begins with the isolation of naturally occurring phenethylamines. For example, adrenaline was first isolated in 1901, and its structure was confirmed to be a phenethylamine derivative. slideshare.net This was followed by the discovery of other endogenous phenethylamines like dopamine in 1910. slideshare.net

The early 20th century saw the beginning of synthetic phenethylamine chemistry. Amphetamine (alpha-methylphenethylamine) was synthesized in the late 19th century but its stimulant properties were not discovered until the 1920s. nih.gov This discovery opened the floodgates for the synthesis and investigation of a vast number of phenethylamine derivatives, leading to the development of drugs for a wide range of conditions. unodc.orgdrugbank.com

In the mid-20th century, researchers like Alexander Shulgin began to systematically explore the effects of substitutions on the phenethylamine ring, leading to the discovery of many new psychoactive compounds and a deeper understanding of the SAR of this class of molecules. acs.org This work, along with parallel developments in academic and industrial research, has cemented the phenethylamine and related scaffolds like phenoxyethylamine as enduringly important structures in the exploration of chemical biology and the development of new therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO B2671117 [2-(3-Fluorophenoxy)ethyl](methyl)amine CAS No. 883540-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOXAIJLPLVEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Precursors for 2 3 Fluorophenoxy Ethylamine

Established Synthetic Routes for 2-(3-Fluorophenoxy)ethylamine

The traditional synthesis of 2-(3-Fluorophenoxy)ethylamine relies on fundamental organic reactions. The choice of route often depends on the availability and cost of the starting materials.

Alkylation Strategies in 2-(3-Fluorophenoxy)ethylamine Synthesis

One of the most direct methods for the synthesis of the target compound is the N-alkylation of methylamine (B109427). This strategy involves the preparation of a 2-(3-fluorophenoxy)ethyl halide or a related electrophile, which then reacts with methylamine to form the desired product.

A key precursor for this route is a 2-(3-fluorophenoxy)ethyl halide, such as 2-(3-fluorophenoxy)ethyl chloride. The synthesis of analogous phenoxyethyl chlorides is well-documented. For instance, 2-(2-methoxyphenoxy)ethyl chloride can be prepared by reacting guaiacol (B22219) with 1-bromo-2-chloroethane (B52838) in the presence of a base. A similar approach can be envisioned for the 3-fluoro analogue, starting from 3-fluorophenol (B1196323).

Once the electrophile is obtained, it is reacted with methylamine. The direct alkylation of amines with alkyl halides can sometimes lead to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To favor monoalkylation and obtain the desired secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the amine.

A plausible reaction scheme is outlined below:

Scheme 1: Synthesis via Alkylation of Methylamine

Alkylation of Methylamine

Step 1: Synthesis of 2-(3-fluorophenoxy)ethyl chloride from 3-fluorophenol and a suitable 2-haloethanol derivative. Step 2: N-alkylation of methylamine with 2-(3-fluorophenoxy)ethyl chloride.

The reaction conditions for N-alkylation can vary, but typically involve a polar solvent such as acetone, acetonitrile (B52724), or DMF, and a base like potassium carbonate to neutralize the hydrohalic acid formed during the reaction. sciencemadness.orgresearchgate.net

Etherification Approaches in 2-(3-Fluorophenoxy)ethylamine Synthesis

An alternative and widely used strategy is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. masterorganicchemistry.com In this approach, 3-fluorophenol is first deprotonated with a strong base to form the corresponding phenoxide. This nucleophile then displaces a halide from a suitable 2-(methylamino)ethyl halide.

A critical precursor for this route is 2-chloro-N-methylethanamine or its hydro-chloride salt. The synthesis of such compounds is established, for example, by the reaction of 2-(methylamino)ethanol (B44016) with thionyl chloride.

The Williamson ether synthesis is an SN2 reaction and is generally efficient for primary alkyl halides. masterorganicchemistry.com

Scheme 2: Synthesis via Williamson Ether Synthesis

Williamson Ether Synthesis

Step 1: Deprotonation of 3-fluorophenol to form the sodium or potassium salt. Step 2: Nucleophilic substitution of the halide in 2-chloro-N-methylethanamine by the 3-fluorophenoxide.

Typical bases used for the deprotonation of the phenol (B47542) include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Reductive Amination Protocols for 2-(3-Fluorophenoxy)ethylamine Formation

Reductive amination is a powerful and highly versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This approach avoids the potential for over-alkylation that can be an issue with direct alkylation methods. masterorganicchemistry.com The synthesis of 2-(3-Fluorophenoxy)ethylamine via this route would involve the reaction of (3-fluorophenoxy)acetaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

The key precursor for this pathway is (3-fluorophenoxy)acetaldehyde. The synthesis of such aldehydes can be challenging due to their potential instability, but they can be prepared from the corresponding 2-(3-fluorophenoxy)ethanol (B3240552) by oxidation.

A variety of reducing agents can be employed for the reduction of the imine, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are mild enough not to reduce the starting aldehyde. masterorganicchemistry.com

Scheme 3: Synthesis via Reductive Amination

Reductive Amination

Step 1: Formation of an imine from (3-fluorophenoxy)acetaldehyde and methylamine. Step 2: In situ reduction of the imine to the secondary amine.

This one-pot procedure is often carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695), sometimes with the addition of a weak acid to catalyze imine formation.

Novel Methodologies for Enhanced Synthesis of 2-(3-Fluorophenoxy)ethylamine

Recent advancements in synthetic organic chemistry offer new avenues for the more efficient and selective production of 2-(3-Fluorophenoxy)ethylamine and its analogs.

Stereoselective Synthesis of 2-(3-Fluorophenoxy)ethylamine Analogs

While 2-(3-Fluorophenoxy)ethylamine itself is achiral, the introduction of a substituent on the ethyl backbone would create a chiral center, leading to enantiomeric forms. The stereoselective synthesis of such chiral β-amino ethers is an area of active research. Methodologies for the enantioselective synthesis of β-amino acids and β-amino alcohols can be adapted for this purpose. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

For instance, asymmetric hydrogenation of enamines or the asymmetric addition of nucleophiles to imines are established strategies for producing chiral amines. wikipedia.org The development of a stereoselective synthesis for an analog of 2-(3-Fluorophenoxy)ethylamine would likely involve a chiral catalyst to control the formation of the new stereocenter.

Flow Chemistry Applications in 2-(3-Fluorophenoxy)ethylamine Production

Flow chemistry has emerged as a powerful tool in modern chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. thieme-connect.de The synthesis of amines, including N-alkylation reactions, has been successfully translated to continuous flow processes. researchgate.net

The N-alkylation of amines with alkyl halides or the reductive amination of aldehydes and ketones are well-suited for flow chemistry. vapourtec.com In a flow setup, reagents are continuously pumped through a heated and pressurized reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, reduced reaction times, and improved safety, especially for highly exothermic or hazardous reactions.

A potential flow process for the synthesis of 2-(3-Fluorophenoxy)ethylamine could involve pumping a solution of 2-(3-fluorophenoxy)ethyl chloride and an excess of aqueous methylamine through a heated reactor coil. vapourtec.com This approach could offer a more efficient and scalable alternative to traditional batch production.

Green Chemistry Principles in 2-(3-Fluorophenoxy)ethylamine Synthesis

The integration of green chemistry principles into the synthesis of 2-(3-Fluorophenoxy)ethylamine is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. masterorganicchemistry.comyoutube.com

Key green chemistry considerations for the synthesis of 2-(3-Fluorophenoxy)ethylamine include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, the Williamson ether synthesis generally has a good atom economy, while the Gabriel synthesis generates a phthalhydrazide (B32825) byproduct.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. beilstein-journals.org The choice of solvent is critical in both the ether synthesis and amination steps.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can be a tool to improve energy efficiency by significantly reducing reaction times. nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. Phase-transfer catalysts in the Williamson ether synthesis and catalysts for reductive amination are examples.

A comparative analysis of a conventional versus a greener approach to one of the key synthetic steps is presented below:

FeatureConventional Method (e.g., using a strong, hazardous base in a chlorinated solvent)Greener Alternative (e.g., using a milder base in a recyclable solvent)
Solvent Dichloromethane, ChloroformEthanol, Water, or solvent-free conditions
Base Sodium HydridePotassium Carbonate
Energy Higher temperatures, longer reaction timesPotentially lower temperatures or microwave assistance
Waste Halogenated solvent waste, hazardous base quenchingBiodegradable solvent waste, less hazardous byproducts

By adopting greener methodologies, the environmental footprint of 2-(3-Fluorophenoxy)ethylamine synthesis can be significantly reduced, aligning with the broader goals of sustainable chemical manufacturing. utahtech.edu

Precursor Chemical Libraries for Structural Derivatization of 2-(3-Fluorophenoxy)ethylamine

The structural derivatization of 2-(3-Fluorophenoxy)ethylamine is essential for exploring its potential in various applications, such as in the development of new pharmaceutical agents. The creation of a precursor chemical library allows for systematic modifications of the core structure to investigate structure-activity relationships (SAR). nih.gov

The primary amine and the aromatic ring are the two main points for derivatization. A curated library of precursors can be designed to introduce a diverse range of functional groups at these positions.

Table of Precursor Chemicals for Derivatization:

Precursor TypeChemical NameFunctional Group IntroducedPotential Application in Derivatization
Acylating Agents Acetyl ChlorideAcetylAmide formation
Benzoyl ChlorideBenzoylAmide formation with aromatic substituent
Trifluoroacetic Anhydride (B1165640)TrifluoroacetylIntroduction of a fluorine-containing moiety
Alkylating Agents Methyl IodideMethylSecondary amine formation
Benzyl BromideBenzylIntroduction of a bulky aromatic group
Sulfonylating Agents p-Toluenesulfonyl ChlorideTosylSulfonamide formation
Methanesulfonyl ChlorideMesylSulfonamide formation
Aromatic Ring Modifiers N-BromosuccinimideBromoElectrophilic aromatic substitution on the fluorophenyl ring
Nitrating Mixture (HNO₃/H₂SO₄)NitroIntroduction of a nitro group for further functionalization

The selection of these precursors should be guided by the specific objectives of the derivatization, such as enhancing biological activity, modifying physicochemical properties, or introducing labels for analytical purposes.

Purification and Isolation Techniques for Research-Grade 2-(3-Fluorophenoxy)ethylamine

The purification and isolation of 2-(3-Fluorophenoxy)ethylamine to a high degree of purity are critical for its use in research and development, where impurities can significantly affect experimental outcomes. A multi-step purification strategy is often employed to achieve research-grade quality (>98% purity).

Common Purification Techniques:

Extraction: Following the synthesis, the crude product is typically subjected to liquid-liquid extraction to remove inorganic salts and other water-soluble impurities. The choice of organic solvent is crucial for efficient extraction.

Chromatography: Column chromatography is a powerful technique for separating the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is particularly effective for the purification of fluorinated and aromatic compounds. nih.gov

Distillation: If the compound is a liquid at room temperature, vacuum distillation can be used to purify it based on its boiling point.

Crystallization: For solid derivatives or salts of the amine, recrystallization from a suitable solvent system is an effective method for achieving high purity. The hydrochloride salt of 2-(3-Fluorophenoxy)ethylamine is often prepared to facilitate purification by crystallization.

Table of Purification Parameters:

TechniqueStationary Phase/Solvent SystemKey Separation PrincipleTypical Purity Achieved
Column Chromatography Silica (B1680970) gel with a gradient of ethyl acetate (B1210297) in hexanePolarity differences between the compound and impurities95-98%
Preparative HPLC C18 reverse-phase column with a water/acetonitrile mobile phaseHydrophobicity differences>99%
Recrystallization (of the hydrochloride salt) Ethanol/ether or isopropanolDifferential solubility of the salt and impurities>99%

The final purity of the isolated 2-(3-Fluorophenoxy)ethylamine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Pharmacological Characterization of 2 3 Fluorophenoxy Ethylamine in Pre Clinical Models

Receptor Binding Affinity and Selectivity Profiling of 2-(3-Fluorophenoxy)ethylamine

No specific data from receptor binding affinity or selectivity profiling studies for 2-(3-Fluorophenoxy)ethylamine has been reported in the reviewed scientific literature.

In Vitro Radioligand Binding Assays for Receptor Interactions

Information regarding the affinity of 2-(3-Fluorophenoxy)ethylamine for specific receptors, typically determined through in vitro radioligand binding assays, is not available. Such assays are essential to determine key values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at various targets.

Functional Assays for Agonism and Antagonism at Specific Receptors

There is no published research detailing the functional activity of 2-(3-Fluorophenoxy)ethylamine. Functional assays are required to determine whether the compound acts as an agonist, antagonist, partial agonist, or inverse agonist at any given receptor, and to quantify its potency (EC50) and efficacy (Emax).

Cross-Reactivity Screening against Diverse Receptor Panels

Data from broad cross-reactivity screening panels, which assess the selectivity of a compound by testing it against a wide array of receptors, ion channels, and transporters, are not available for 2-(3-Fluorophenoxy)ethylamine.

Enzyme Inhibition and Modulation Studies of 2-(3-Fluorophenoxy)ethylamine

No studies detailing the inhibitory or modulatory effects of 2-(3-Fluorophenoxy)ethylamine on key metabolic enzymes have been published.

Monoamine Oxidase (MAO) Inhibition Kinetics

The potential for 2-(3-Fluorophenoxy)ethylamine to inhibit either isoform of monoamine oxidase (MAO-A or MAO-B) has not been characterized. Kinetic studies would be necessary to determine the IC50 or Ki values and the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

Serotonin (B10506) Transporter (SERT) Reuptake Inhibition Research

There is no available research data on the interaction between 2-(3-Fluorophenoxy)ethylamine and the serotonin transporter (SERT). Studies are needed to determine if the compound inhibits serotonin reuptake and to quantify its potency (IC50 or Ki).

No Pre-Clinical Pharmacological Data Found for 2-(3-Fluorophenoxy)ethylamine

Despite a comprehensive search of available scientific literature, no pre-clinical pharmacological data was identified for the chemical compound 2-(3-Fluorophenoxy)ethylamine.

Searches were conducted to specifically retrieve research pertaining to the compound's effects on norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) reuptake inhibition, its modulation of cellular signaling pathways including G protein-coupled receptors (GPCRs) and intracellular second messenger systems, its impact on neurotransmitter release in synaptosomal preparations, and its pharmacodynamics in ex vivo brain slice studies.

The investigation did not yield any published research articles, posters, or conference proceedings detailing the pharmacological characterization of 2-(3-Fluorophenoxy)ethylamine in any pre-clinical models. Consequently, the requested article, which was to be structured around specific pharmacological endpoints, cannot be generated due to the absence of the necessary scientific information.

Information available for 2-(3-Fluorophenoxy)ethylamine is currently limited to chemical identifiers, supplier listings, and basic molecular properties. There is no publicly accessible data on its biological activity or its interactions with the specified neurological targets.

Therefore, the following sections of the requested article remain unwritten as no research findings could be located:

Ex Vivo Brain Slice Studies on 2-(3-Fluorophenoxy)ethylamine Pharmacodynamics

Without primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Metabolism and Biotransformation Studies of 2 3 Fluorophenoxy Ethylamine in Research Models

In Vitro Metabolic Stability of 2-(3-Fluorophenoxy)ethylamine in Liver Microsomes

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo clearance of a compound. admeshop.comspringernature.com These assays typically involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. springernature.commercell.com

The stability of a compound like 2-(3-Fluorophenoxy)ethylamine would be assessed by incubating it with liver microsomes from various species, including humans, rats, and mice, in the presence of necessary cofactors like NADPH. nih.govnuvisan.com The concentration of the parent compound is monitored over time using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.comnuvisan.com

The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com These parameters help in ranking compounds based on their metabolic stability and predicting their in vivo hepatic clearance. springernature.com

Table 1: Representative Data Table for In Vitro Metabolic Stability in Liver Microsomes (Note: This table is illustrative and not based on actual data for 2-(3-Fluorophenoxy)ethylamine)

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not available Data not available
Rat Data not available Data not available

Identification of Major Metabolites of 2-(3-Fluorophenoxy)ethylamine by Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs and xenobiotics. nih.gov For a secondary amine like 2-(3-Fluorophenoxy)ethylamine, several metabolic pathways mediated by CYP enzymes can be anticipated.

Potential oxidative reactions include:

N-dealkylation: The removal of the methyl group to form the primary amine metabolite, [2-(3-Fluorophenoxy)ethyl]amine. researchgate.netresearchgate.net

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the aliphatic chain. The fluorine atom on the phenoxy ring could influence the position of hydroxylation. nih.gov

O-dealkylation: Cleavage of the ether linkage, although this is generally a less common pathway for such structures.

The identification of these metabolites is typically carried out by incubating the parent compound with human liver microsomes or recombinant human CYP isoforms, followed by analysis with high-resolution mass spectrometry to determine the exact mass and fragmentation patterns of the metabolites. nih.gov

Glucuronidation and Sulfation Pathways of 2-(3-Fluorophenoxy)ethylamine

Glucuronidation and sulfation are important phase II conjugation reactions that increase the water solubility of metabolites, facilitating their excretion. nih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.gov

If hydroxylated metabolites of 2-(3-Fluorophenoxy)ethylamine are formed during phase I metabolism, they would be primary candidates for glucuronidation and sulfation. nih.gov The resulting glucuronide and sulfate (B86663) conjugates can be identified in in vitro incubations with liver S9 fractions or hepatocytes, which contain both phase I and phase II enzymes. nih.gov

Animal Model Metabolism Studies of 2-(3-Fluorophenoxy)ethylamine

To understand the in vivo behavior of 2-(3-Fluorophenoxy)ethylamine, pharmacokinetic studies in rodent models such as rats or mice would be essential. nih.gov After administration of the compound, blood samples are collected at various time points and the concentration of the parent compound and its major metabolites are measured. nih.gov

This data allows for the determination of key pharmacokinetic parameters such as:

Cmax: Maximum plasma concentration.

Tmax: Time to reach maximum plasma concentration.

AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

t½: Elimination half-life.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Table 2: Representative Pharmacokinetic Parameters in a Rodent Model (Note: This table is illustrative and not based on actual data for 2-(3-Fluorophenoxy)ethylamine)

Parameter Value (Unit)
Cmax Data not available
Tmax Data not available
AUC Data not available
Data not available
CL Data not available

Tissue distribution studies are conducted to understand how a compound distributes into various organs and tissues. nih.gov This is often done using radiolabeled compounds in animal models. The results help to identify potential sites of accumulation and toxicity. The primary clearance mechanisms, whether through metabolism in the liver or excretion via the kidneys, would also be investigated by analyzing urine and feces for the parent compound and its metabolites. nih.gov

Enzyme Kinetics of Metabolic Pathways Involved in 2-(3-Fluorophenoxy)ethylamine Biotransformation

To characterize the enzymes responsible for the metabolism of 2-(3-Fluorophenoxy)ethylamine, enzyme kinetic studies are performed. By incubating the compound at various concentrations with specific recombinant CYP enzymes, the Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), can be determined. This information helps to identify the primary CYP isoforms involved in its metabolism and to predict potential drug-drug interactions.

Computational and Theoretical Studies of 2 3 Fluorophenoxy Ethylamine

Molecular Docking Simulations of 2-(3-Fluorophenoxy)ethylamine with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. najah.edunih.gov This method is instrumental in understanding the potential interactions between a ligand, such as 2-(3-Fluorophenoxy)ethylamine, and a biological receptor at the molecular level. najah.edu The primary goal of these simulations is to identify the most stable binding pose and estimate the binding affinity, which is often represented as a docking score.

In a hypothetical docking study, 2-(3-Fluorophenoxy)ethylamine would be docked into the binding sites of various G-protein coupled receptors (GPCRs), such as serotonin (B10506) or dopamine (B1211576) receptors, given its structural motifs. The simulation calculates the binding energy for numerous possible conformations, with lower energy values suggesting a more favorable interaction. Key interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the receptor, are identified. These interactions are critical for the stability of the ligand-receptor complex.

For instance, the fluorophenoxy group might engage in hydrophobic interactions within a specific pocket of the receptor, while the amine group could form a crucial hydrogen bond or ionic interaction with an acidic residue like aspartic acid. The results from such simulations can elucidate the structural basis for potential biological activity and selectivity.

Table 1: Hypothetical Molecular Docking Results for 2-(3-Fluorophenoxy)ethylamine with Selected Receptor Targets

Receptor TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Serotonin Receptor A-8.5ASP-110, PHE-340, TRP-336Ionic, Hydrophobic, Pi-Pi Stacking
Dopamine Receptor B-7.9ASP-115, SER-194, PHE-389Ionic, Hydrogen Bond, Hydrophobic
Adrenergic Receptor C-7.2VAL-114, PHE-290, ASN-312Hydrophobic, Pi-Pi Stacking, Hydrogen Bond

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the typical output of a molecular docking simulation.

Quantum Chemical Calculations for Electronic Structure Analysis of 2-(3-Fluorophenoxy)ethylamine

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. northwestern.edunih.gov These calculations provide fundamental insights into molecular properties like charge distribution, molecular orbitals, and reactivity. By solving approximations of the Schrödinger equation, these methods can determine the electron wavefunctions and energy levels of the molecule. northwestern.edu

For 2-(3-Fluorophenoxy)ethylamine, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including how the molecule might interact with a receptor binding site.

Table 2: Predicted Electronic Properties of 2-(3-Fluorophenoxy)ethylamine from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating capability
LUMO Energy-0.5 eVRelates to electron-accepting capability
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.8 DebyeMeasures the overall polarity of the molecule
Mulliken Atomic ChargesN: -0.45, O: -0.38, F: -0.25Indicates partial charges on key atoms for interactions

Note: These values are theoretical predictions generated for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility of 2-(3-Fluorophenoxy)ethylamine

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the molecule in a relevant environment, such as a water box, MD can reveal its dynamic behavior and conformational flexibility. nih.govnsf.gov The simulation numerically solves Newton's equations of motion for the system, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.gov

Analyses such as Root-Mean-Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation time, while the Radius of Gyration provides insight into its compactness. These simulations can reveal how the molecule's flexibility allows it to adapt its shape to fit into a receptor's binding pocket.

Table 3: Summary of a Hypothetical 100 ns Molecular Dynamics Simulation of 2-(3-Fluorophenoxy)ethylamine in an Aqueous Environment

Simulation ParameterValue / ObservationPurpose
Simulation Time100 nsTo allow for adequate sampling of conformational space
Temperature300 KTo simulate physiological conditions
Average RMSD2.1 ÅIndicates the average structural deviation from the initial state
Major Conformational Clusters3Represents the most stable and frequently occurring shapes
Key Dihedral Angle (C-O-C-C)Bimodal distribution (-60°, 180°)Identifies the preferred orientations of the side chain

Note: The findings presented in this table are hypothetical examples of results from an MD simulation.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties of 2-(3-Fluorophenoxy)ethylamine through In Silico Methods (Non-Human Specific)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govresearchgate.net These predictive models use the chemical structure of a molecule to estimate its pharmacokinetic profile, helping to identify potential liabilities before extensive experimental testing. researchgate.netresearchgate.net Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are available to predict these properties. nih.gov

For 2-(3-Fluorophenoxy)ethylamine, in silico tools can predict key physicochemical properties like lipophilicity (LogP), aqueous solubility, and polar surface area. These fundamental properties are used to estimate more complex ADME characteristics such as intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. For example, a balanced LogP value is often desired for oral absorption and distribution. High BBB permeability might be predicted based on factors like molecular weight, polarity, and hydrogen bonding capacity.

Table 4: Predicted Physicochemical and ADME Properties of 2-(3-Fluorophenoxy)ethylamine using In Silico Models

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight183.22 g/mol Favorable for oral bioavailability (Lipinski's Rule)
LogP (Lipophilicity)2.5Good balance for permeability and solubility
Aqueous SolubilityModerateSuggests potential for dissolution in the GI tract
Polar Surface Area (PSA)33.5 ŲSuggests good potential for cell membrane permeability
Blood-Brain Barrier (BBB) PermeabilityHighIndicates the compound may cross into the central nervous system
Cytochrome P450 2D6 InhibitionProbable InhibitorPotential for drug-drug interactions

Note: This data is generated from predictive computational models and serves as an estimation.

Ligand-Based and Structure-Based Drug Design Approaches for 2-(3-Fluorophenoxy)ethylamine Analogs

The insights gained from computational studies can be leveraged in both ligand-based and structure-based drug design to develop analogs with improved properties. nih.govnih.govcambridge.org These strategies aim to optimize the potency, selectivity, or pharmacokinetic profile of a lead compound.

Ligand-based drug design is utilized when the structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules that bind to the target. Using 2-(3-Fluorophenoxy)ethylamine as a template, a pharmacophore model could be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrophobic center, hydrogen bond acceptor/donor, aromatic ring) required for biological activity. New molecules can then be designed to fit this pharmacophore model.

Structure-based drug design , conversely, requires the 3D structure of the receptor. nih.govcambridge.org Using the docking pose of 2-(3-Fluorophenoxy)ethylamine (from section 6.1), medicinal chemists can design modifications to enhance interactions with the binding site. For example, if an unoccupied hydrophobic pocket is identified near the fluoro-substituent, analogs with larger, more lipophilic groups at that position could be proposed to increase binding affinity.

Table 5: Examples of Drug Design Strategies for 2-(3-Fluorophenoxy)ethylamine Analogs

Design ApproachProposed ModificationRationale
Ligand-BasedReplace methylamine (B109427) with ethylamine (B1201723)To probe space within the pharmacophore model and alter basicity.
Ligand-BasedShift fluorine from meta to para positionTo alter the electronic properties and dipole moment of the aromatic ring.
Structure-BasedAdd a hydroxyl group to the phenoxy ringTo form a new hydrogen bond with a specific residue (e.g., Serine) in the binding pocket.
Structure-BasedReplace fluorine with chlorine or bromineTo enhance hydrophobic or halogen-bonding interactions in a specific sub-pocket.

Note: These strategies are hypothetical and based on standard principles of medicinal chemistry and drug design.

Analytical Methodologies for Research on 2 3 Fluorophenoxy Ethylamine

Chromatographic Techniques for Separation and Quantification of 2-(3-Fluorophenoxy)ethylamine

Chromatographic techniques are essential for the separation, identification, and quantification of 2-(3-Fluorophenoxy)ethylamine in various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from impurities, metabolites, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like 2-(3-Fluorophenoxy)ethylamine. The separation is typically performed on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. psu.edu

For effective separation and quantification, various detectors can be employed. A Diode-Array Detector (DAD) or a variable wavelength UV detector is commonly used, as the fluorophenoxy group in the molecule possesses a chromophore that absorbs UV light. The selection of an appropriate wavelength, typically near the absorbance maximum of the analyte, is crucial for achieving high sensitivity.

Due to the basic nature of the secondary amine group, mobile phase pH control is important to ensure good peak shape and reproducible retention times. Buffers such as phosphate (B84403) or formate (B1220265) are often added to the mobile phase. Gradient elution, where the mobile phase composition is changed over time, is frequently used to optimize the separation of complex mixtures and reduce analysis time. psu.edu

In cases where higher sensitivity is required or when analyzing samples with complex matrices, derivatization may be employed. thermofisher.comrsc.org Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can react with the secondary amine to form a highly fluorescent derivative. thermofisher.comnih.gov This allows for detection using a Fluorescence Detector (FLD), which offers significantly higher sensitivity and selectivity compared to UV detection. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Amine Analysis

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) psu.edu
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient elution psu.edu
Flow Rate 1.0 mL/min psu.edu
Column Temp. 30 - 40 °C
Detector UV at ~270 nm (for underivatized)FLD (Ex/Em specific to derivative) nih.gov

| Injection Vol. | 10 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While 2-(3-Fluorophenoxy)ethylamine has a moderate boiling point, it is amenable to GC analysis. The technique separates components of a mixture in a capillary column before they are detected and identified by a mass spectrometer. baua.de

The choice of the GC column is critical. A mid-polarity column, such as one with a trifluoropropylmethyl polysiloxane stationary phase, is often suitable for separating amines. nih.gov For complex samples, derivatization may be necessary to improve the compound's volatility and thermal stability, as well as to enhance chromatographic peak shape. jfda-online.com Common derivatizing agents for amines include perfluoroacyl reagents like pentafluoropropionyl anhydride (B1165640) (PFPA), which create derivatives that are more volatile and can be readily analyzed by GC. nih.govumich.edu

The mass spectrometer serves as a highly specific detector. In electron ionization (EI) mode, the analyte is fragmented into a unique pattern of ions, which serves as a molecular fingerprint for identification. mdpi.com For quantification, selected ion monitoring (SIM) can be used, where the instrument only monitors specific fragment ions characteristic of the analyte, greatly increasing sensitivity and selectivity. shimadzu.com

Table 2: General GC-MS Parameters for Analysis of Phenethylamine-Related Compounds

Parameter Typical Setting
Column Mid-polarity fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) nih.gov
Carrier Gas Helium at ~1 mL/min mdpi.com
Injection Mode Split/Splitless
Inlet Temp. 250 °C mdpi.com
Oven Program Temperature programmed (e.g., 70°C hold, ramp to 260°C) mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com

| MS Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification) |

Spectroscopic Methods for Structural Elucidation and Purity Assessment of 2-(3-Fluorophenoxy)ethylamine

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized 2-(3-Fluorophenoxy)ethylamine. Each technique provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules in solution. bbhegdecollege.comethernet.edu.et Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of 2-(3-Fluorophenoxy)ethylamine.

In the ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic protons on the fluorophenyl ring would appear in the downfield region (typically 6.7-7.3 ppm), with their splitting patterns (multiplicities) determined by coupling to each other and to the fluorine atom. The protons of the ethyl bridge would appear as two triplets in the intermediate field, corresponding to the -O-CH₂- and -N-CH₂- groups. The N-methyl group would yield a singlet further upfield. The secondary amine proton (-NH-) may appear as a broad singlet. docbrown.info

The ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule, confirming its asymmetry. docbrown.info The aromatic carbons would resonate in the downfield region (~110-165 ppm), with the carbon attached to the fluorine showing a large coupling constant (¹JCF). The aliphatic carbons of the ethyl chain and the methyl group would appear in the upfield region (~35-70 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(3-Fluorophenoxy)ethylamine

Assignment Predicted ¹H NMR (ppm, Multiplicity) Predicted ¹³C NMR (ppm)
Aromatic CHs 6.7 - 7.3 (m) 105 - 131
C-F - ~163 (d, ¹JCF ≈ 245 Hz)
C-O - ~160
-O-CH₂- ~4.1 (t) ~68
-N-CH₂- ~2.9 (t) ~50
N-CH₃ ~2.5 (s) ~36

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural confirmation. The molecular weight of 2-(3-Fluorophenoxy)ethylamine is 169.2 g/mol . scbt.com In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 170.1. uni.lu

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For 2-(3-Fluorophenoxy)ethylamine, the most likely α-cleavage would result in the loss of the fluorophenoxyethyl radical, leading to the formation of a stable iminium ion [CH₂=N⁺H(CH₃)] at m/z 44. Another key fragmentation would involve cleavage of the ether bond, which could produce ions corresponding to the fluorophenoxy group (m/z 111) and the side chain.

Table 4: Predicted Key Mass Fragments (EI) for 2-(3-Fluorophenoxy)ethylamine

m/z Proposed Fragment Ion Fragmentation Pathway
169 [C₉H₁₂FNO]⁺ Molecular Ion (M⁺)
111 [C₆H₄FO]⁺ Cleavage of the ether C-O bond
58 [C₃H₈N]⁺ Cleavage of the ether C-O bond

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. docbrown.info The IR spectrum of 2-(3-Fluorophenoxy)ethylamine would display characteristic absorption bands. A medium, broad band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-F stretch would produce a strong absorption in the 1100-1300 cm⁻¹ range. Strong bands corresponding to the aromatic C=C stretching and the asymmetric C-O-C stretch of the ether would be visible in the 1450-1600 cm⁻¹ and 1200-1250 cm⁻¹ regions, respectively. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 3-fluorophenyl chromophore. researchgate.net In a solvent like ethanol (B145695) or methanol (B129727), one would expect to see absorption maxima (λmax) in the UV region, typically around 220 nm and 270-280 nm, corresponding to π→π* transitions within the aromatic ring. researchgate.net

Table 5: Expected Spectroscopic Features (IR and UV-Vis)

Technique Feature Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR N-H stretch 3300 - 3400
Aromatic C-H stretch 3010 - 3100
Aliphatic C-H stretch 2850 - 2960
Aromatic C=C stretch 1450 - 1600
C-O-C stretch (ether) 1200 - 1250
C-F stretch 1100 - 1300
UV-Vis π→π* transition λmax ≈ 270-280 nm

Development of Bioanalytical Methods for 2-(3-Fluorophenoxy)ethylamine in Biological Matrices (Non-Clinical)

The quantification of 2-(3-Fluorophenoxy)ethylamine in complex biological matrices such as plasma, serum, and tissue homogenates necessitates highly selective and sensitive analytical methods. Given the structural characteristics of the compound—an aromatic amine—liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis. bioanalysis-zone.comscispace.com This technique offers superior selectivity and sensitivity compared to other methods like gas chromatography-mass spectrometry (GC-MS), which would likely require a cumbersome derivatization step for a polar compound of this nature. nih.gov

A hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of 2-(3-Fluorophenoxy)ethylamine in rat plasma is outlined below. This proposed method is based on established principles for the analysis of similar small molecules and aromatic amines. nih.govnih.gov

Sample Preparation:

Effective sample preparation is critical to remove endogenous interferences from the biological matrix and to concentrate the analyte of interest. chromatographyonline.com For 2-(3-Fluorophenoxy)ethylamine in plasma, several strategies could be employed:

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent such as acetonitrile or methanol is added to the plasma sample to precipitate proteins. nih.govrasayanjournal.co.in The supernatant, containing the analyte, is then injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent. The choice of solvent would depend on the polarity of 2-(3-Fluorophenoxy)ethylamine.

Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for significant concentration of the analyte. A cation-exchange or reversed-phase sorbent could be suitable for this compound.

Chromatographic and Mass Spectrometric Conditions:

The following tables detail proposed conditions for the chromatographic separation and mass spectrometric detection of 2-(3-Fluorophenoxy)ethylamine.

Table 1: Proposed Liquid Chromatography Parameters

Parameter Suggested Condition
LC System Ultra-High Performance Liquid Chromatography (UPLC) System
Column Reversed-phase C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A suitable gradient from low to high organic phase to ensure retention and elution
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C

| Injection Volume | 1 - 5 µL |

Table 2: Proposed Mass Spectrometry Parameters

Parameter Suggested Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]+ of 2-(3-Fluorophenoxy)ethylamine
Product Ion (Q3) A characteristic fragment ion for quantification

| Collision Gas | Argon |

Method validation would be performed according to established regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. nih.gov

Microfluidic and Miniaturized Analytical Systems for 2-(3-Fluorophenoxy)ethylamine Research

In recent years, microfluidic and miniaturized analytical systems, often referred to as "lab-on-a-chip" technology, have emerged as powerful tools in pharmaceutical analysis. nih.govscienceopen.comwhmicro.com These systems offer several advantages over conventional analytical techniques, including reduced sample and reagent consumption, faster analysis times, high-throughput capabilities, and the potential for integration of multiple analytical steps onto a single device. mdpi.comxjtu.edu.cn

For the research of 2-(3-Fluorophenoxy)ethylamine, microfluidic systems could be particularly beneficial in several areas:

High-Throughput Screening: In early-stage drug discovery and development, microfluidic platforms can be used for the rapid screening of metabolic stability, plasma protein binding, or cell permeability of 2-(3-Fluorophenoxy)ethylamine.

Reduced Sample Volume: Preclinical studies often involve small animal models where sample volumes are limited. Microfluidic devices, requiring only nanoliter to microliter sample volumes, are ideally suited for such applications. illinois.edu

Integrated Sample Preparation: Microfluidic chips can be designed to integrate sample preparation steps, such as cell lysis, extraction, and purification, directly with the analytical separation and detection. This automation reduces manual labor and the potential for error.

Analysis of Neurotransmitter-like Compounds: As a phenoxyethylamine derivative, 2-(3-Fluorophenoxy)ethylamine shares structural similarities with some small molecule neurotransmitters. nih.govlibretexts.orgmsu.edu Capillary electrophoresis coupled with mass spectrometry (CE-MS) on a microfluidic platform has shown promise for the analysis of neurotransmitters in complex biological samples with high efficiency and low sample volume requirements. illinois.eduresearchgate.net

Table 3: Potential Applications of Microfluidic Systems in 2-(3-Fluorophenoxy)ethylamine Research

Application Area Potential Benefit
Metabolic Profiling Rapid analysis of metabolite formation in liver microsome or hepatocyte incubations.
Pharmacokinetic Studies High-throughput analysis of plasma samples from preclinical pharmacokinetic studies.
Cell-based Assays On-chip cell culture and subsequent analysis of cellular uptake or response.

| Biomarker Analysis | Integrated analysis of the compound and related biomarkers from a single small sample. |

While the direct application of microfluidic systems for the analysis of 2-(3-Fluorophenoxy)ethylamine is not yet documented in the literature, the versatility and advantages of this technology suggest its significant potential to accelerate and enhance non-clinical research on this and other novel chemical entities.

Research Applications and Utility of 2 3 Fluorophenoxy Ethylamine As a Chemical Probe

Use of 2-(3-Fluorophenoxy)ethylamine in Neuropharmacological Research Tools

There is no available scientific literature detailing the use of 2-(3-Fluorophenoxy)ethylamine as a tool in neuropharmacological research. While the broader class of phenoxyethylamine derivatives has been explored for activity within the central nervous system, specific studies involving this compound, its binding affinities for neurological targets, or its effects on neuronal systems have not been reported.

Application in Investigating Monoamine System Dynamics

No research has been published that describes the application of 2-(3-Fluorophenoxy)ethylamine in the investigation of monoamine system dynamics. Consequently, there is no data on its interaction with monoamine transporters (such as those for dopamine (B1211576), serotonin (B10506), or norepinephrine) or its effects on the release, reuptake, or metabolism of these neurotransmitters. nih.gov

Potential as a Scaffold for Developing Novel Research Ligands

The potential of 2-(3-Fluorophenoxy)ethylamine as a chemical scaffold for the development of new research ligands has not been documented in the scientific literature. Although the phenoxyethylamine framework is recognized in medicinal chemistry for its utility in designing compounds that target the central nervous system, there are no specific examples or studies that utilize 2-(3-Fluorophenoxy)ethylamine as a starting point or core structure for the synthesis of novel ligands.

Role in Understanding Receptor Subtype Specificity and Function

There are no published studies on the role of 2-(3-Fluorophenoxy)ethylamine in understanding receptor subtype specificity and function. Therefore, no data is available on its binding profile at various receptor subtypes or its functional activity as an agonist, antagonist, or modulator at these sites.

Utility in Radioligand Development for Pre-Clinical Imaging Research

The utility of 2-(3-Fluorophenoxy)ethylamine in the development of radioligands for pre-clinical imaging research, such as Positron Emission Tomography (PET), has not been reported. There are no documented instances of this compound being radiolabeled (e.g., with isotopes such as ¹¹C or ¹⁸F) or evaluated as a potential imaging agent for any biological target.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Fluorophenoxy)ethylamine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution of 3-fluorophenol with a bromoethylamine precursor, followed by methylation. Key steps include:

  • Alkylation : React 3-fluorophenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 2-(3-fluorophenoxy)ethyl bromide .
  • Amination : Substitute bromide with methylamine under controlled pH (7–9) to avoid over-alkylation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. How can researchers characterize the purity and structural integrity of 2-(3-Fluorophenoxy)ethylamine?

  • Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm ethyl linkage and fluorine substitution (¹⁹F NMR for fluorine environment analysis) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₂FNO expected m/z: 169.0873) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling 2-(3-Fluorophenoxy)ethylamine?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste Disposal : Collect organic waste in halogenated solvent containers for incineration .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position of the phenoxy group influence the compound's biological activity?

  • Answer : The electron-withdrawing fluorine atom enhances lipophilicity and metabolic stability, potentially improving receptor binding affinity. Comparative studies with non-fluorinated analogs (e.g., phenoxyethylamines) show:

  • Increased Bioavailability : Fluorine reduces oxidative metabolism in cytochrome P450 systems .
  • SAR Insights : Fluorine’s para orientation may sterically hinder interactions with off-target receptors .

Q. What analytical challenges arise in quantifying trace impurities in 2-(3-Fluorophenoxy)ethylamine, and how can they be resolved?

  • Answer : Common impurities include residual bromoethyl intermediates or N-methylated by-products. Mitigation strategies:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to differentiate impurities with similar retention times .
  • Derivatization : React primary amine impurities with fluorescamine to enhance UV/fluorescence detection sensitivity .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Answer : Discrepancies often stem from:

  • Solvent Effects : Polar solvents (e.g., DMSO) may accelerate side reactions; compare yields in DMF vs. THF .
  • Temperature Control : Exothermic reactions above 60°C promote decomposition; use jacketed reactors for precise thermal management .

Q. What computational methods support the design of derivatives targeting specific receptors?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for serotonin or adrenergic receptors.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron distribution at the fluorophenoxy moiety .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer : Stability studies show:

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH < 3); store in neutral buffers .
  • Light Sensitivity : Protect from UV light to prevent photooxidation of the fluorophenoxy group .
  • Long-Term Storage : Lyophilize and store at -20°C under argon to prevent moisture uptake .

Methodological Notes

  • Synthetic References : Alkylation/amination protocols , crystallography .
  • Analytical References : NMR , MS , fluorescamine derivatization .
  • Safety References : PPE and waste guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.